2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5OS and its molecular weight is 427.83. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Signatures and Molecular Interactions
Research has explored the vibrational spectroscopic signatures of similar compounds, utilizing Raman and Fourier transform infrared spectroscopy. Studies have focused on understanding the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, highlighting the importance of stereo-electronic interactions in stabilizing molecular structures. The analysis of such compounds through density functional theory models sheds light on their potential applications in understanding molecular stability and interactions, which can be crucial in drug design and materials science (Mary, Pradhan, & James, 2022).
Synthesis and Characterization of Derivatives
The synthesis and characterization of sulfanilamide derivatives and their structural properties have been extensively studied. This includes the examination of crystal structures, conformational and hydrogen bond network properties, and thermal properties. These studies are foundational in developing new materials with tailored properties for applications in pharmaceuticals and materials science (Lahtinen et al., 2014).
Antimicrobial Applications
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. This research is critical for the development of new antibacterial and antifungal agents, contributing to the fight against resistant microbial strains. The synthesis of novel derivatives and their subsequent screening for antimicrobial activity helps identify potential candidates for further development into therapeutic agents (Sah et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have potent effects against a range of human cancerous cell lines .
Action Environment
Environmental factors such as light, co2 concentration, ambient temperature, and relative humidity can play a significant role in the action of many compounds .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-13-7-2-1-6-12(13)15-24-25-16(26(15)22)28-9-14(27)23-11-5-3-4-10(8-11)17(19,20)21/h1-8H,9,22H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMCHYPODYKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.